molecular formula C13H19ClN2O2 B2590622 1-Methylspiro[indoline-3,3'-piperidin]-2-one CAS No. 1330756-11-0

1-Methylspiro[indoline-3,3'-piperidin]-2-one

Cat. No. B2590622
M. Wt: 270.76
InChI Key: FBJWYMLXSPFCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylspiro[indoline-3,3'-piperidin]-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for synthesis and investigation.

Scientific Research Applications

c-Met/ALK Inhibition and Antitumor Activities

1-Methylspiro[indoline-3,3'-piperidin]-2-one derivatives exhibit significant biological activities, particularly as inhibitors of c-Met/ALK. A novel aminopyridyl/pyrazinyl-substituted derivative, identified as a potent and highly selective c-Met/ALK dual inhibitor, demonstrated effectiveness in inhibiting c-Met phosphorylation and showed substantial tumor growth inhibition in human gastric carcinoma xenograft models (Li et al., 2013).

Anti-Tumor Activities and Molecular Docking

1'-Methylspiro[indoline-3,4'-piperidine] derivatives were designed and synthesized, showing promising antiproliferative activities against various cell lines, such as BEL-7402, A549, and HeLa. Molecular docking studies revealed strong affinities and appropriate binding poses of these compounds on the active sites of target proteins, suggesting their potential as anti-tumor agents (Li et al., 2020).

Synthesis Techniques and Applications

The synthesis techniques for 1-Methylspiro[indoline-3,3'-piperidin]-2-one and its derivatives are crucial in medicinal chemistry. Research has focused on developing efficient synthesis methods for these compounds due to their significant scaffold in various biologically active compounds. One study detailed an efficient method to synthesize these compounds with high chemo-, regio-, and stereoselectivity, showing good antimicrobial and antitubercular activities (Dandia et al., 2013). Another study presented a convenient synthesis method using an intramolecular palladium-catalyzed α-arylation reaction (Pfefferkorn & Choi, 2008).

Green Synthesis and Ultrasound-Assisted Methods

Recent advancements include green synthesis methods and ultrasound-assisted synthesis, showcasing the versatility and adaptability of the synthesis processes for these compounds, offering environmentally friendly and efficient approaches https://consensus.app/papers/efficient-ultrasoundassisted-synthesis-zou/1e03a8e9d2975748aaede7d6b882b8ae/?utm_source=chatgpt" target="_blank">(Feng et al., 2016; Zou et al., 2012)

properties

IUPAC Name

1-methylspiro[indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13/h2-3,5-6,14H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVNSFIYTRKAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylspiro[indoline-3,3'-piperidin]-2-one

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